molecular formula C8H11BN2O3S2 B3278197 2-(Propylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol CAS No. 67398-10-1

2-(Propylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol

Cat. No. B3278197
CAS RN: 67398-10-1
M. Wt: 258.1 g/mol
InChI Key: AVCBAFXAAWVBRZ-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidine derivatives and DTT are emerging heterocyclic building blocks for future organic electronic materials & functional supramolecular chemistry . They have high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms .


Synthesis Analysis

Two series of substituted thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors were synthesized via structural modifications of tazemetostat . In another work, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .


Molecular Structure Analysis

Thiophene-fused molecules like DTT have attracted attention due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth because of their higher charge mobility, extended π-conjugation, and better tuning of band gaps .


Chemical Reactions Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives involved cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .

properties

IUPAC Name

1-hydroxy-2-propylsulfonylthieno[3,2-d]diazaborinine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O3S2/c1-2-5-16(13,14)11-9(12)7-3-4-15-8(7)6-10-11/h3-4,6,12H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCBAFXAAWVBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=NN1S(=O)(=O)CCC)SC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301153009
Record name 1,2-Dihydro-1-hydroxy-2-(propylsulfonyl)thieno[3,2-d][1,2,3]diazaborine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Propylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol

CAS RN

67398-10-1
Record name 1,2-Dihydro-1-hydroxy-2-(propylsulfonyl)thieno[3,2-d][1,2,3]diazaborine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67398-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-1-hydroxy-2-(propylsulfonyl)thieno[3,2-d][1,2,3]diazaborine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Propylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol
Reactant of Route 2
2-(Propylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol
Reactant of Route 3
Reactant of Route 3
2-(Propylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol
Reactant of Route 4
2-(Propylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol
Reactant of Route 5
2-(Propylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol
Reactant of Route 6
2-(Propylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol

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